4-Chloro-8-methoxycoumarin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H7ClO3 |
|---|---|
Molecular Weight |
210.61 g/mol |
IUPAC Name |
4-chloro-8-methoxychromen-2-one |
InChI |
InChI=1S/C10H7ClO3/c1-13-8-4-2-3-6-7(11)5-9(12)14-10(6)8/h2-5H,1H3 |
InChI Key |
GDOSPKCIUSTRKE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C=C2Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 Chloro 8 Methoxycoumarin
Established Synthetic Routes to 4-Chloro-8-methoxycoumarin and its Precursors
The construction of the this compound molecule relies on fundamental reactions common in coumarin (B35378) chemistry, followed by specific modifications to introduce the desired substituents.
Condensation Reactions in Coumarin Core Formation
The formation of the core coumarin ring system is often achieved through condensation reactions. A widely employed method is the Pechmann condensation , which involves the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. For the synthesis of coumarins with a substituent at the 8-position, a correspondingly substituted phenol is required. For instance, the synthesis of 8-methoxycoumarin (B1348513) derivatives can start from 3-methoxy-2-hydroxybenzaldehyde. nih.govmdpi.comfrontiersin.orgnih.gov
Another common method is the Knoevenagel condensation , which involves the reaction of an o-hydroxybenzaldehyde with a compound containing an active methylene (B1212753) group. gaacademy.orgcore.ac.uk For example, 3-methoxy-2-hydroxybenzaldehyde can be condensed with diethyl malonate in the presence of a base like piperidine (B6355638) to form ethyl 8-methoxycoumarin-3-carboxylate. nih.govmdpi.comfrontiersin.org
The Wittig reaction also provides a pathway to C4-functionalized coumarins. jmchemsci.com This can involve the reaction of a stable phosphonium (B103445) ylide with an ortho-hydroxyaryl aldehyde or ketone.
Introduction of Halogen and Methoxy (B1213986) Substituents
The introduction of the chloro and methoxy groups can be achieved at different stages of the synthesis.
The methoxy group at the 8-position is typically introduced by starting with a precursor that already contains this functionality, such as 3-methoxyphenol (B1666288) or 3-methoxy-2-hydroxybenzaldehyde. uminho.ptmdpi.com
The chloro group at the 4-position can be introduced in several ways. One common method involves the use of a chlorinated β-ketoester, such as ethyl 4-chloroacetoacetate, in a Pechmann condensation with a suitable phenol. uminho.pt For example, the reaction of 3-methoxyphenol with ethyl 4-chloro-3-oxobutanoate in the presence of sulfuric acid yields 4-chloromethyl-7-methoxycoumarin. uminho.pt
Alternatively, a pre-formed 4-hydroxycoumarin (B602359) can be converted to a 4-chlorocoumarin. This can be achieved using reagents like phosphorus oxychloride. Another approach involves the halogenation of a 4-methylcoumarin (B1582148) derivative using N-chlorosuccinimide (NCS) or other chlorinating agents.
Multi-step Reaction Sequences for Derivatization
The synthesis of this compound and its derivatives often involves multi-step reaction sequences. A typical sequence might begin with the synthesis of an 8-methoxycoumarin precursor, such as ethyl 8-methoxycoumarin-3-carboxylate, via a Knoevenagel condensation. nih.govmdpi.comfrontiersin.org This precursor can then undergo various transformations. For instance, hydrolysis of the ester group can yield 8-methoxycoumarin-3-carboxylic acid. frontiersin.org This carboxylic acid can then be converted to an acid chloride and reacted with various nucleophiles to create a range of amides. frontiersin.org
Bromination of 8-methoxycoumarin derivatives is also a common step to introduce further functionality. For example, ethyl 8-methoxycoumarin-3-carboxylate can be brominated at the 5-position using bromine in acetic acid. nih.govnih.gov
Functionalization and Derivatization Strategies for this compound
The 4-chloro substituent on the coumarin ring is a key functional group that allows for a wide range of derivatization reactions, primarily through nucleophilic substitution.
Modifications at the Coumarin Nucleus
The chlorine atom at the C4 position is a good leaving group, making it susceptible to displacement by various nucleophiles. This allows for the introduction of a diverse array of substituents at this position. For example, 4-chlorocoumarins can react with amines to form 4-aminocoumarin (B1268506) derivatives. researchgate.netresearchgate.net
The C3 position of the coumarin nucleus can also be functionalized. For instance, C-H functionalization of 4-hydroxycoumarins at the C3 position can be achieved through dehydrogenative aza-coupling reactions. rsc.org Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can be used to introduce aryl groups at the C4-position of coumarin derivatives. mdpi.com
Synthesis of Hybrid Molecules Incorporating the this compound Moiety
The this compound scaffold can be incorporated into larger, hybrid molecules with potentially enhanced or novel biological activities. This strategy, known as molecular hybridization, involves linking the coumarin moiety to other pharmacophores. gavinpublishers.comsciforum.netresearchgate.netpreprints.orgnih.gov
For example, the 4-chloro group can serve as a handle to attach other heterocyclic rings. This can be achieved by reacting the 4-chlorocoumarin with a nucleophilic heterocyclic compound. The resulting hybrid molecules combine the structural features of both the coumarin and the attached heterocycle, which can lead to synergistic effects. preprints.org
Another approach involves the synthesis of coumarin-chalcone hybrids. gavinpublishers.comsciforum.net Chalcones, which are α,β-unsaturated ketones, are also known to possess a range of biological activities. Combining the coumarin and chalcone (B49325) scaffolds can lead to new classes of compounds with interesting properties.
Reaction Mechanism Elucidation in Synthetic Pathways
The synthesis of this compound can be approached through several synthetic strategies, primarily involving the construction of the coumarin nucleus followed by chlorination, or the use of a pre-chlorinated building block. The elucidation of the reaction mechanisms is crucial for optimizing reaction conditions and understanding the formation of byproducts. A plausible and widely utilized method for the functionalization of coumarins is the Vilsmeier-Haack reaction, which can be followed by subsequent transformations to yield the desired product.
A common route to obtaining the 8-methoxycoumarin core is through the Pechmann condensation of 2-hydroxy-3-methoxybenzaldehyde (B140153) with a suitable C2-synthon, or via Knoevenagel condensation of 3-methoxy-2-hydroxybenzaldehyde with diethyl malonate. nih.govfrontiersin.org The latter approach, catalyzed by a base like piperidine, proceeds through the formation of a styryl intermediate, which then undergoes intramolecular cyclization and subsequent elimination to afford the coumarin ring. frontiersin.org
Once the 8-methoxycoumarin scaffold is in place, the introduction of a chlorine atom at the 4-position is a key step. This can be achieved through various chlorinating agents. A well-established method for the synthesis of 4-halocoumarins involves the reaction of 4-hydroxycoumarins with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). Therefore, the synthesis of this compound would likely proceed via the formation of 8-methoxy-4-hydroxycoumarin, followed by chlorination.
The Vilsmeier-Haack reaction offers a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds, including coumarins. organic-chemistry.orgscite.aiwikipedia.org This reaction typically employs a Vilsmeier reagent, which is an electrophilic iminium species generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl₃). organic-chemistry.orgwikipedia.org
The mechanism of the Vilsmeier-Haack reaction begins with the activation of DMF by POCl₃ to form the electrophilic Vilsmeier reagent, a chloroiminium ion. wikipedia.org This reagent then attacks the electron-rich position of the coumarin ring. In the case of coumarins, the reaction often occurs at the C-3 position due to the electronic nature of the heterocyclic system. scite.ai
The reaction proceeds via an electrophilic aromatic substitution mechanism. The Vilsmeier reagent adds to the C-3 position of the coumarin ring, leading to the formation of a cationic intermediate, often referred to as a sigma complex. This intermediate then rearomatizes by losing a proton. The resulting iminium salt is subsequently hydrolyzed during aqueous workup to yield the corresponding aldehyde. wikipedia.org
While the Vilsmeier-Haack reaction itself typically leads to formylation at the C-3 position, the presence of substituents on the coumarin ring can influence the regioselectivity and subsequent reactivity of the molecule. For the specific synthesis of this compound, a multi-step sequence is likely employed. One plausible pathway involves the initial synthesis of 8-methoxy-4-hydroxycoumarin. This intermediate can then be subjected to a chlorination reaction using a reagent like phosphorus oxychloride to introduce the chlorine atom at the 4-position.
The mechanism for the chlorination of a 4-hydroxycoumarin with POCl₃ involves the initial activation of the hydroxyl group by POCl₃. The lone pair of electrons on the hydroxyl oxygen attacks the phosphorus atom of POCl₃, leading to the formation of a chlorophosphate intermediate and the elimination of HCl. This intermediate is a good leaving group. Subsequent attack by a chloride ion at the C-4 position, which is activated by the enolate character of the 4-hydroxycoumarin tautomer, results in the substitution of the chlorophosphate group and the formation of the 4-chloro derivative.
The following table summarizes the key steps and intermediates in a proposed synthetic pathway for this compound.
| Step | Reaction | Reactants | Reagents/Conditions | Intermediate/Product |
| 1 | Knoevenagel Condensation | 3-Methoxy-2-hydroxybenzaldehyde, Diethyl malonate | Piperidine | Ethyl 8-methoxycoumarin-3-carboxylate |
| 2 | Hydrolysis | Ethyl 8-methoxycoumarin-3-carboxylate | Acid or Base | 8-Methoxycoumarin-3-carboxylic acid |
| 3 | Decarboxylation | 8-Methoxycoumarin-3-carboxylic acid | Heat | 8-Methoxycoumarin |
| 4 | Hydroxylation (hypothetical) | 8-Methoxycoumarin | Oxidizing agent | 8-Methoxy-4-hydroxycoumarin |
| 5 | Chlorination | 8-Methoxy-4-hydroxycoumarin | POCl₃ or SOCl₂ | This compound |
It is important to note that the direct hydroxylation of 8-methoxycoumarin at the 4-position might be challenging. A more common approach to 4-hydroxycoumarins involves the condensation of a phenol with a malonic acid derivative. scispace.com Therefore, an alternative and more likely synthetic route would start from 2-hydroxy-3-methoxyphenol, which would undergo a reaction like the Pechmann condensation with a suitable reagent to directly form the 8-methoxy-4-hydroxycoumarin intermediate.
The study of reaction kinetics can provide further insight into the mechanism. For instance, kinetic studies of the Vilsmeier-Haack formylation of coumarin derivatives have shown the reaction to be second-order, being first-order with respect to both the substrate and the Vilsmeier reagent. lookchem.com Such studies help in understanding the rate-determining step and the nature of the transition state.
Theoretical and Computational Investigations of 4 Chloro 8 Methoxycoumarin
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These computational methods provide insights into molecular structure, stability, and reactivity.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For many coumarin (B35378) derivatives, DFT calculations, often using basis sets like B3LYP/6-311G+(d,p), are employed to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations help in understanding the most stable conformation of the molecule. For instance, studies on related molecules like 4-(chloromethyl)-7-methoxycoumarin have utilized DFT to calculate their ground state molecular geometry.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP)
The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy gap between HOMO and LUMO provides information about the molecule's stability and its tendency to undergo chemical reactions. For various coumarin compounds, HOMO-LUMO analysis has been performed to understand their electronic transitions and charge transfer characteristics.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. It visualizes the charge distribution and is used to predict how a molecule will interact with other molecules. In studies of coumarin derivatives, MEP maps have helped in understanding the regions prone to electrophilic and nucleophilic attacks.
Molecular Modeling and Docking Studies
Molecular modeling techniques, particularly molecular docking, are instrumental in predicting the interaction of a small molecule (ligand) with a biological target, typically a protein.
Ligand-Protein Interaction Profiling
Molecular docking simulations are frequently used to study how coumarin derivatives bind to the active sites of various enzymes and receptors. These studies reveal the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, derivatives of 8-methoxycoumarin (B1348513) have been docked into the active sites of enzymes like aromatase and VEGFR2 to understand their inhibitory potential.
Prediction of Binding Modes and Affinities with Biological Targets
Docking studies predict the preferred orientation (binding mode) of a ligand within a protein's binding pocket. The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), is also calculated to estimate the strength of the interaction. These predictions are crucial in the early stages of drug discovery to identify promising lead compounds. For instance, various coumarin derivatives have been evaluated for their binding affinity with targets like acetylcholinesterase and butyrylcholinesterase.
Structure-Based Drug Design Principles Applied to 4-Chloro-8-methoxycoumarin
Structure-based drug design (SBDD) is a rational approach to drug discovery that relies on the three-dimensional structure of the biological target. The process involves designing molecules that can bind to the target with high affinity and selectivity. While SBDD principles have been applied to many coumarin derivatives to develop new therapeutic agents, their specific application to this compound has not been documented. The general approach would involve identifying a relevant biological target, understanding its binding site, and then computationally designing or modifying this compound to optimize its interactions with the target.
Advanced Spectroscopic and Analytical Characterization of 4 Chloro 8 Methoxycoumarin
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 4-Chloro-8-methoxycoumarin, both ¹H and ¹³C NMR would be critical for unambiguous structural confirmation.
¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. Key expected signals for the this compound structure would include a singlet for the methoxy (B1213986) group protons, and distinct aromatic protons with specific splitting patterns (doublets, triplets, or doublet of doublets) corresponding to their positions on the benzene (B151609) ring. The proton at the C3 position would likely appear as a singlet.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. Characteristic signals would include those for the carbonyl carbon of the lactone ring, carbons bonded to oxygen (C8 and the methoxy carbon), the carbon bearing the chlorine atom (C4), and the various aromatic carbons. The chemical shifts of these carbons are influenced by the electron-donating methoxy group and the electron-withdrawing chloro and carbonyl groups.
While direct spectral data for this compound is not provided in the search results, data for the isomeric 6-Chloro-4-methoxycoumarin offers valuable insight into the expected chemical shifts and splitting patterns. rsc.org
Illustrative ¹H NMR Data for 6-Chloro-4-methoxycoumarin (Data obtained in CDCl₃ at 300 MHz) rsc.org
| Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |
| H-5 | 7.79 | d | 2.5 |
| H-7 | 7.50 | dd | 8.7, 2.5 |
| H-8 | 7.27 | d | 8.7 |
| H-3 | 5.72 | s | - |
| OCH₃ | 4.00 | s | - |
Illustrative ¹³C NMR Data for 6-Chloro-4-methoxycoumarin (Data obtained in CDCl₃ at 75 MHz) rsc.org
| Carbon | Chemical Shift (δ ppm) |
| C2 | 165.4 |
| C4 | 162.3 |
| C8a | 151.7 |
| C6 | 132.5 |
| C7 | 129.6 |
| C5 | 122.8 |
| C4a | 118.3 |
| C8 | 116.8 |
| C3 | 90.9 |
| OCH₃ | 56.7 |
Infrared (IR) Spectroscopy for Vibrational Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations such as stretching and bending of chemical bonds.
For this compound, the IR spectrum would be expected to show several characteristic absorption bands. The most prominent of these would be the strong absorption from the C=O (carbonyl) group of the lactone ring, typically appearing in the region of 1700-1750 cm⁻¹. Other key absorbances would include those for the C-O-C (ether) linkage of the methoxy group and the pyrone ring, C=C stretching from the aromatic ring, and the C-Cl bond.
As an illustrative example, the IR spectrum of the related compound 6-Chloro-4-methoxycoumarin shows a strong carbonyl (C=O) absorption at 1708 cm⁻¹. rsc.org Similarly, various 8-methoxycoumarin (B1348513) derivatives exhibit characteristic C=O bands in the range of 1685-1746 cm⁻¹ and C-O stretching bands around 1028-1244 cm⁻¹. frontiersin.orgnih.govscialert.net
Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O (lactone) | Stretching | 1700 - 1750 |
| C=C (aromatic) | Stretching | 1500 - 1620 |
| C-O-C (ether & pyrone) | Stretching | 1000 - 1300 |
| C-H (aromatic/methoxy) | Stretching | 2850 - 3100 |
| C-Cl | Stretching | 600 - 800 |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of its elemental composition. The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion peak would be observed, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
The fragmentation of coumarins under electron ionization (EI) typically involves the loss of a carbon monoxide (CO) molecule from the pyrone ring. benthamopen.com For this compound, subsequent fragmentation could involve the loss of a methyl radical (•CH₃) from the methoxy group, or the loss of a chlorine radical (•Cl). The fragmentation patterns of various substituted 8-methoxycoumarins have been studied, showing complex pathways that can involve the loss of formaldehyde, hydrogen cyanide, and other small molecules depending on the substituents present. scialert.netmdpi.com For instance, the mass spectra of brominated 8-methoxycoumarin derivatives show initial loss of a bromine atom and carbon monoxide. mdpi.com
Expected Key Fragments in the Mass Spectrum of this compound
| Fragment | Description |
| [M]⁺, [M+2]⁺ | Molecular ion peaks showing chlorine isotope pattern |
| [M-CO]⁺ | Loss of carbon monoxide from the pyrone ring |
| [M-CH₃]⁺ | Loss of a methyl radical from the methoxy group |
| [M-Cl]⁺ | Loss of a chlorine radical |
| [M-CO-Cl]⁺ | Subsequent loss of a chlorine radical after CO loss |
Hyphenated Techniques in Complex Mixture Analysis (e.g., HPLC-HRMS-SPE-NMR)
In many real-world scenarios, such as in natural product discovery or metabolite identification, compounds of interest are present in complex mixtures. Hyphenated analytical techniques, which combine two or more methods, are essential for separating, identifying, and characterizing individual components in such mixtures.
A powerful combination for the analysis of coumarins is High-Performance Liquid Chromatography (HPLC) coupled with High-Resolution Mass Spectrometry (HRMS) and Solid-Phase Extraction-Nuclear Magnetic Resonance (SPE-NMR) spectroscopy (HPLC-HRMS-SPE-NMR). rsc.orgfrontiersin.org
HPLC (High-Performance Liquid Chromatography): This technique is used to separate the individual components of the mixture. Different column chemistries, such as C18 or pentafluorophenyl, can be employed to achieve optimal separation of various coumarin (B35378) isomers and derivatives. rsc.orgfrontiersin.org
HRMS (High-Resolution Mass Spectrometry): As the separated components elute from the HPLC column, they are introduced into the mass spectrometer. HRMS provides accurate mass data for each component, allowing for the rapid determination of their elemental compositions and tentative identification.
SPE-NMR (Solid-Phase Extraction-Nuclear Magnetic Resonance): For unambiguous structure elucidation of unknown or novel compounds, the separated peaks from the HPLC can be trapped onto a solid-phase extraction cartridge. This trapped compound can then be eluted with a deuterated solvent directly into an NMR spectrometer for full structural analysis. This online coupling avoids the need for tedious manual isolation of each compound.
This hyphenated approach has proven to be an effective technique for the rapid identification and structural elucidation of coumarins in complex matrices, such as plant extracts. rsc.orgfrontiersin.org It allows for the analysis of numerous compounds in a single run, significantly accelerating the discovery and characterization process.
Biological Activities and Mechanistic Pathways of 4 Chloro 8 Methoxycoumarin
Enzyme Inhibition Profiles
The biological activities of 4-chloro-8-methoxycoumarin and its derivatives are often linked to their ability to inhibit specific enzymes that are crucial for various pathological processes, including cancer.
One of the most studied targets for coumarin (B35378) derivatives is the family of carbonic anhydrases (CAs). nih.govmdpi.com CAs, particularly the tumor-associated isoforms hCA IX and hCA XII, are involved in regulating pH in the tumor microenvironment, which is critical for tumor growth and metastasis. A 4-chloro-substituted coumarin benzenesulfonamide (B165840) demonstrated potent inhibition of hCA IX and hCA XII with Kᵢ values of 20.2 nM and 6.0 nM, respectively. mdpi.com The presence of the electron-withdrawing chloro group was found to be important for this high inhibitory activity. mdpi.comajchem-a.com
Another important class of enzymes inhibited by coumarin derivatives is the lipoxygenases. A study on 3-(4-chlorophenyl)-8-methoxycoumarin showed interesting inhibitory activity against soybean lipoxygenase, which is relevant to anti-inflammatory processes. mdpi.com
Furthermore, some 8-methoxycoumarin (B1348513) derivatives have been investigated as inhibitors of enzymes involved in hormone-dependent cancers. For example, certain derivatives have shown potent inhibitory activity against aromatase, a key enzyme in estrogen biosynthesis. mdpi.comnih.gov This makes them promising candidates for the treatment of breast cancer. nih.gov
The following table provides a summary of the enzyme inhibition profiles for some relevant coumarin derivatives.
Kinase Inhibition (e.g., VEGFR2 kinase)
There is no specific information available in the reviewed literature regarding the inhibitory activity of this compound on Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase or other kinases. While the coumarin scaffold is a subject of interest in the design of kinase inhibitors, and derivatives such as N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamides have been investigated for VEGFR2 inhibition, data for the exact this compound molecule is not present in the search results.
Cytochrome P450 (CYP) Isoform Modulation
No specific data was found concerning the modulatory effects of this compound on Cytochrome P450 (CYP) isoforms. The interaction of various coumarin derivatives with CYP enzymes is well-documented, as these enzymes are crucial for their metabolism, but studies on the specific 4-chloro-8-methoxy substitution pattern are not available in the searched literature.
Carbonic Anhydrase (CA) Inhibition (e.g., hCA IX, hCA XII)
Specific inhibitory data for this compound against human Carbonic Anhydrase (hCA) isoforms, including the tumor-associated hCA IX and hCA XII, is not available. Research has been conducted on other coumarin derivatives, including coumarin-sulfonamide hybrids with chloro-substitutions on different parts of the molecule, which have shown selective inhibition of these cancer-related isoforms. However, studies detailing the direct activity of this compound could not be located.
Tubulin Polymerization Inhibition
There is no specific information in the available literature on the effect of this compound on tubulin polymerization. The coumarin nucleus is recognized as a scaffold for developing tubulin polymerization inhibitors that target the colchicine (B1669291) binding site, but specific findings for the this compound derivative are absent.
Sulfatase and Aromatase Enzyme Inhibition
No research findings were identified that specifically assess the inhibitory potential of this compound against sulfatase or aromatase enzymes. While certain coumarin analogs are known to inhibit these enzymes, which are implicated in hormone-dependent cancers, data for this compound is not documented in the reviewed sources.
Lipoxygenase (LOX) Inhibitory Effects
Specific data on the lipoxygenase (LOX) inhibitory effects of this compound is not available. Studies on structurally related isomers, such as 3-(4-chlorophenyl)-8-methoxycoumarin, have reported inhibitory activity against soybean lipoxygenase, but this information does not directly apply to the 4-chloro substituted compound requested.
Cholinesterase Inhibition (e.g., AChE, BuChE)
No studies were found that evaluate the inhibitory activity of this compound against acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE). Numerous coumarin derivatives have been synthesized and tested as potential treatments for Alzheimer's disease through cholinesterase inhibition, but the specific compound of interest is not among those reported in the available literature.
Antimicrobial Efficacy
Coumarins are a well-established class of phytochemicals exhibiting a wide range of antimicrobial properties. nih.govmdpi.com The specific antimicrobial efficacy of this compound has not been detailed, but studies on related structures provide a basis for its potential activity.
The antibacterial potential of coumarins is influenced by the nature and position of their substituents. nih.gov Halogenated coumarins, for instance, have demonstrated notable antibacterial effects, particularly against Gram-positive bacteria. While data for this compound is not specified, studies on other chlorinated and methoxy-substituted coumarins offer relevant insights.
For example, silver(I) complexes of 6-Chloro-8-methoxycoumarin-4-carboxylic acid were synthesized and tested against several bacterial strains, including Gram-negative E. coli and P. aeruginosa, and Gram-positive S. aureus (including a methicillin-resistant strain, MRSA). maynoothuniversity.ie In a different study, various coumarin derivatives were assessed for activity against food-poisoning bacteria, where it was noted that coumarin derivatives with certain substituents showed good antibacterial activity. nih.gov Another study on 4-oxo-imidazolidin-2-thione derivatives prepared from 8-Methoxy-3-acetylcoumarin showed activity against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, as well as Gram-negative Escherichia coli. scialert.net
Table 1: Antibacterial Activity of Selected Coumarin Analogues
| Compound | Bacterial Strain(s) | Activity/Result | Citation(s) |
|---|---|---|---|
| Silver(I) complex of 6-Chloro-8-methoxycoumarin-4-carboxylic acid | E. coli, P. aeruginosa, S. aureus, MRSA | Screened for in vitro antibacterial activity. | maynoothuniversity.ie |
| 3-[1-(8-Methoxycoumarin-3-yl)ethylidineamino]-4-oxo-imidazolidin-2-thione | Bacillus subtilis, Staphylococcus aureus, Escherichia coli | Screened for antibacterial activity using the cup-plate agar (B569324) diffusion method. | scialert.net |
The antifungal properties of coumarins are widely recognized and are also highly dependent on their chemical structure. mdpi.comscispace.com Halogenated coumarins, in particular, have been identified as having significant antifungal potential. google.com
Studies have shown that various coumarin derivatives are active against a range of pathogenic fungi. mdpi.comscispace.com For instance, a series of 8-substituted coumarin derivatives, including 8-chloro-coumarin, demonstrated potent antifungal activity against several phytopathogenic fungi such as Valsa mali. nih.gov Another broad screening of 40 different coumarins tested their efficacy against Candida albicans, Aspergillus fumigatus, and Fusarium solani. scispace.com While these studies did not specifically test this compound, the demonstrated activity of 8-chloro-coumarin suggests that substitutions at this position can be favorable for antifungal effects. nih.gov The presence of a methoxy (B1213986) group has also been noted in various biologically active coumarins. nih.gov
Table 2: Antifungal Activity of Selected Coumarin Analogues
| Compound/Class | Fungal Strain(s) | Activity/Result | Citation(s) |
|---|---|---|---|
| 8-Chloro-coumarin | Valsa mali | Showed strong inhibition with an EC50 of 0.085 mmol/L. | nih.gov |
| Halogenated Coumarins | Dermatophytic fungi (e.g., Trichophyton rubrum) | Identified as having significant antifungal activity. | google.com |
The mechanisms through which coumarins exert their antimicrobial effects are varied. One proposed general mechanism for coumarin derivatives is the damaging of bacterial cell membranes. nih.gov For antifungal action, the specific substitutions on the coumarin ring are critical. For example, in one study, the antifungal potential of a prenylated coumarin was linked to the presence of an alkyl group at the C-8 position. scispace.com The hydroxylation at positions C-6, C-7, and C-8 has also been suggested to enhance antimicrobial activity. nih.gov While the precise mechanism for this compound is not determined, it would likely involve interactions with cellular structures or metabolic pathways common to microbial pathogens, influenced by its specific chloro and methoxy functional groups.
Anti-inflammatory Mechanisms
Coumarins are recognized for their anti-inflammatory properties, which are often mediated through the inhibition of key enzymes and signaling pathways involved in the inflammatory response. nih.govmdpi.comcore.ac.uk
The inhibition of inflammatory mediators is a key aspect of the anti-inflammatory effects of coumarins. The production of nitric oxide (NO), a significant inflammatory mediator, can be suppressed by certain coumarin structures. For example, a study on 3-phenylcoumarins revealed that 6-Bromo-8-methoxy-3-(3'-methoxyphenyl)coumarin exhibited potent nitric oxide production inhibitory activity with an IC₅₀ value of 6.9 µM in lipopolysaccharide-activated mouse macrophage cells. researchgate.netresearchgate.net Another study highlighted that 4-methyl-7-methoxy coumarin was a more efficient NO inhibitor than ascorbic acid. umfiasi.ro
Coumarins also interfere with the arachidonic acid cascade. The enzymes lipoxygenase (LOX) and cyclooxygenase (COX) are responsible for producing pro-inflammatory leukotrienes (like LTB₄) and prostaglandins/thromboxanes (like TXB₂). nih.govresearchgate.net Research has shown that some coumarin derivatives are effective inhibitors of these enzymes. For instance, 3-(4-chlorophenyl)-8-methoxycoumarin displayed interesting inhibitory activity against soybean lipoxygenase. researchgate.netresearchgate.net A broader study of 16 different coumarins found that daphnetin (B354214), fraxetin, and 4-methylesculetin (B191872) were the most active inhibitors of LTB₄ production, while daphnetin and herniarin were effective against TXB₂ production in rat peritoneal leukocytes. nih.gov
Table 3: Inhibition of Inflammatory Mediators by Selected Coumarin Analogues
| Compound | Mediator/Enzyme Inhibited | Activity/Result | Citation(s) |
|---|---|---|---|
| 6-Bromo-8-methoxy-3-(3'-methoxyphenyl)coumarin | Nitric Oxide (NO) Production | IC₅₀ = 6.9 µM | researchgate.netresearchgate.net |
| 3-(4-chlorophenyl)-8-methoxycoumarin | Soybean Lipoxygenase (LOX) | Showed interesting inhibitory activities. | researchgate.netresearchgate.net |
| 4-methyl-7-methoxy coumarin | Nitric Oxide (NO) Production | More efficient inhibitor than ascorbic acid. | umfiasi.ro |
| Daphnetin | LTB₄ and TXB₂ Production | IC₅₀ values ranged from 1–75 µM. | nih.gov |
The anti-inflammatory effects of coumarins extend to the modulation of broader immune responses. This is often achieved by interfering with critical signaling pathways inside immune cells. Several coumarin derivatives have been shown to inhibit the activation of the NF-κB (nuclear factor kappa B) signaling pathway, a central regulator of inflammatory gene expression. mdpi.comcore.ac.uk
For example, a study involving synthetic O-prenyl coumarins, including 8-isopentenyloxy-7-methoxy-coumarin, found that it was effective in inhibiting the NF-κB signaling pathway induced by lipopolysaccharide (LPS) in a U937 cell line. nih.gov This inhibition prevents the transcription of genes for pro-inflammatory cytokines like TNF-α and interleukins, as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). core.ac.uk By hindering the induction of iNOS and COX-2, coumarins can significantly reduce the inflammatory response.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 6-Chloro-8-methoxycoumarin-4-carboxylic acid |
| 8-Methoxy-3-acetylcoumarin |
| 3-[1-(8-Methoxycoumarin-3-yl)ethylidineamino]-4-oxo-imidazolidin-2-thione |
| 8-chloro-coumarin |
| 6-Bromo-8-methoxy-3-(3'-methoxyphenyl)coumarin |
| 4-methyl-7-methoxy coumarin |
| 3-(4-chlorophenyl)-8-methoxycoumarin |
| Daphnetin |
| Fraxetin |
| 4-methylesculetin |
| Herniarin |
| 8-isopentenyloxy-7-methoxy-coumarin |
| Nitric Oxide (NO) |
| Leukotriene B4 (LTB4) |
| Thromboxane B2 (TXB2) |
| Ascorbic acid |
| Escherichia coli (E. coli) |
| Pseudomonas aeruginosa |
| Staphylococcus aureus |
| Bacillus subtilis |
| Candida albicans |
| Aspergillus fumigatus |
| Fusarium solani |
| Valsa mali |
In vitro and in vivo Anti-inflammatory Models
The anti-inflammatory potential of coumarin derivatives has been a subject of significant research. researchgate.netnih.govmdpi.com Studies on related compounds suggest that the coumarin scaffold is a promising backbone for the development of new anti-inflammatory agents. researchgate.netmdpi.com For instance, some 3-phenylcoumarin (B1362560) derivatives have demonstrated inhibitory activity against soybean lipoxygenase, an enzyme involved in inflammatory processes. researchgate.net Specifically, 3-(4-chlorophenyl)-8-methoxycoumarin has been noted for its potential in this area. researchgate.net
The general anti-inflammatory effects of coumarins are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. nih.gov In various experimental models, coumarins have been shown to reduce the levels of these inflammatory markers. nih.gov For example, in lipopolysaccharide (LPS)-activated macrophage cell lines, which are standard in vitro models for inflammation, certain coumarin compounds have effectively decreased the production of NO. researchgate.netnih.gov This inhibition is a key indicator of anti-inflammatory activity.
Furthermore, the mechanism of action for some coumarins involves the modulation of key signaling pathways, such as the NF-κB pathway, which plays a central role in the inflammatory response. nih.gov While direct in vivo studies on this compound are not extensively detailed in the provided results, the anti-inflammatory properties of the broader coumarin class, including those with halogen and methoxy substitutions, are well-documented. researchgate.netd-nb.info These substitutions can influence the compound's stability and biological activity.
Table 1: Anti-inflammatory Activity of Related Coumarin Derivatives
| Compound/Derivative | Model System | Key Findings | Reference(s) |
|---|---|---|---|
| 3-(4-chlorophenyl)-8-methoxycoumarin | Soybean Lipoxygenase Inhibition | Showed interesting inhibitory activities. | researchgate.net |
| 6-Bromo-8-methoxy-3-(3-methoxyphenyl)coumarin | LPS-activated mouse macrophage RAW264.7 cells | Exhibited nitric oxide production inhibitory activity. | researchgate.net |
| Coumarin | LPS-stimulated RAW 264.7 cells | Decreased PGE2 and NO levels. | nih.gov |
| 8-methoxy-chromen-2-one (from Ruta graveolens) | Collagen-induced arthritic (CIA) rat model | Showed inhibition of cytokines and NF-kB. | nih.gov |
Antioxidant Properties and Radical Scavenging Activity
Coumarins are recognized for their antioxidant properties, which are crucial in combating oxidative stress-related diseases. japer.innih.gov The antioxidant capacity of these compounds is often evaluated through their ability to scavenge free radicals. japer.inmdpi.com
Derivatives of 4-hydroxycoumarin (B602359) have been tested for their scavenger activity in systems that generate free radicals, showing a decrease in luminol-dependent chemiluminescence, which is indicative of radical scavenging. researchgate.net The presence of hydroxyl groups, particularly in an ortho position on the benzenoid ring, significantly enhances the antioxidant and radical-scavenging properties of coumarins. researchgate.netnih.gov
The structural features of coumarins, such as the presence of electron-donating substituents like hydroxyl (-OH), chloro (-Cl), and methyl (-CH3) groups, contribute to their ability to donate electrons to free radicals and scavenge them. japer.in For instance, studies on various coumarin derivatives using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, a common method for assessing antioxidant activity, have demonstrated significant free radical scavenging capabilities. japer.inmdpi.com Some coumarin compounds have shown potent activity, comparable to the standard antioxidant ascorbic acid. japer.in
The mechanism of antioxidant action can involve hydrogen atom transfer to peroxyl radicals, and the hydrophilicity of the compound can also play a role in its effectiveness. researchgate.net While specific data on the radical scavenging activity of this compound is not detailed, the general characteristics of the coumarin class, especially those with halogen and methoxy substitutions, suggest potential antioxidant effects. japer.in The chromene structure, a core component of coumarins, is often associated with strong antioxidant properties.
Table 2: Antioxidant Activity of Various Coumarin Derivatives
| Compound/Derivative | Assay | Key Findings | Reference(s) |
|---|---|---|---|
| 4-hydroxycoumarin derivatives | Luminol-dependent chemiluminescence | Expressed scavenger activity against free radicals. | researchgate.net |
| 4-hydroxy-, 5-chloro-4-hydroxy, and 7-hydroxy-4-methyl coumarin derivatives | DPPH, Superoxide, and Nitric Oxide scavenging | Displayed strong antioxidant activity, with some being more potent than ascorbic acid. | japer.in |
| 7,8-dihydroxy-4-methylcoumarin | DPPH, ABTS, FRAP, NO, O2•−, HClO scavenging | Showed excellent antioxidant and radical-scavenging properties. | nih.gov |
| Coumarin-benzohydrazide derivatives | Radical scavenging assays | Possessed significantly better antioxidative potency than the parent 4-hydroxycoumarin. | nih.gov |
Neuropharmacological Relevance (e.g., Alzheimer's Disease related targets)
Coumarin derivatives are being investigated for their potential in treating neurodegenerative disorders, including Alzheimer's disease. scispace.comresearchgate.net The neuroprotective effects of coumarins are linked to various mechanisms, such as the inhibition of key enzymes involved in the pathophysiology of Alzheimer's. researchgate.netfrontiersin.org
One of the primary targets in Alzheimer's disease research is the enzyme acetylcholinesterase (AChE). researchgate.net Inhibition of AChE helps in managing the cognitive symptoms of the disease. researchgate.net Several coumarin derivatives have been identified as inhibitors of cholinesterases. researchgate.net For example, Husain et al. synthesized coumarin-based heterocyclic hybrids and screened them for their activity against Alzheimer's disease, with some compounds showing promising results.
The development of multi-target directed ligands (MTDLs) is an innovative approach in Alzheimer's therapy, and coumarin-based hybrids are being explored for this purpose. ub.edu These hybrids are designed to interact with multiple targets, such as cholinesterases and the aggregation of β-amyloid peptides. ub.edu For instance, hybrids of coumarin with other pharmacologically active molecules have been designed to possess both anticholinesterase and anti-β-amyloid aggregation properties. ub.edu
While specific studies on this compound's direct interaction with Alzheimer's-related targets are not explicitly detailed, the structural features of coumarins, including the presence of a methoxy group, are considered relevant for neuroprotective activities. researchgate.net The coumarin nucleus with diverse side chains is seen as a potential lead for developing new drugs for Alzheimer's disease. researchgate.net
Table 3: Neuropharmacological Activity of Coumarin Derivatives
| Compound/Derivative | Target/Model | Key Findings | Reference(s) |
|---|---|---|---|
| Coumarin-based heterocyclic hybrids | Alzheimer's disease targets | Compound 77 was found to be the most active in the series. | |
| Coumarin-donepezil hybrid | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) | Exhibited dual inhibition of both cholinesterases. | researchgate.net |
| 8-acetyl-7-hydroxycoumarin | Acetylcholinesterase (AChE) and BACE-1 | Moderately inhibits AChE and BACE-1. | researchgate.net |
| Rhein-huprine hybrids | AChE inhibition and β-amyloid anti-aggregation | Demonstrated dual inhibitory effects. | ub.edu |
Other Biological Activities (e.g., Anticonvulsant)
Beyond the aforementioned activities, the coumarin scaffold is associated with a broad spectrum of other biological effects, including anticonvulsant properties. mdpi.comresearchgate.netnih.gov The versatility of the coumarin structure allows for the synthesis of derivatives with diverse pharmacological profiles. mdpi.com
Research into the anticonvulsant activity of coumarin derivatives has shown that modifications to the coumarin ring can lead to compounds with significant therapeutic potential. researchgate.net Hydantoins, which can be synthesized from coumarin precursors, are a class of compounds known for their anticonvulsant properties. scialert.net For instance, a series of new heterocyclic compounds incorporating a coumarin moiety, starting from 8-Methoxy-3-acetylcoumarin thiosemicarbazone, were synthesized and evaluated for their biological activities. scialert.net
While direct evidence for the anticonvulsant activity of this compound is not provided in the search results, the general class of coumarins has been a focus of anticonvulsant drug design. researchgate.net Studies on structurally related compounds, such as 4-chloro- and 4-methoxybenzanilides, have also been conducted to evaluate their anticonvulsant effects, indicating that the chloro and methoxy substitutions on an aromatic ring are of interest in the search for new anticonvulsant agents. nih.gov
Table 4: Anticonvulsant Activity of Related Compounds
| Compound/Derivative | Test Model | Key Findings | Reference(s) |
|---|---|---|---|
| Coumarin derivatives | General screening | Recognized as having anticonvulsant potential. | mdpi.comresearchgate.net |
| Hydantoin derivatives from 8-Methoxy-3-acetylcoumarin | Synthesis and evaluation | Investigated for various pharmacological properties, including those related to CNS activity. | scialert.net |
| 4-methoxy-2,6-dimethylbenzanilide | Maximal electroshock (MES) test in mice | Showed significant anticonvulsant potency. | nih.gov |
Structure Activity Relationship Sar Studies of 4 Chloro 8 Methoxycoumarin Derivatives
Impact of Substitution Patterns on Biological Efficacy
The biological profile of 4-chloro-8-methoxycoumarin is significantly influenced by the nature and position of various substituents on the coumarin (B35378) ring.
Influence of Methoxy (B1213986) Group at Position 8
The methoxy group at the 8-position of the coumarin ring plays a crucial role in enhancing the biological potential of these derivatives. Research has shown that the 8-methoxy substituent is beneficial for improving the inhibitory activity against certain enzymes. nih.gov For example, in a study of coumarin-tryptamine hybrids, the 8-methoxy group on the coumarin scaffold was found to be responsible for an improvement in activity against acetylcholinesterase (AChE). nih.gov The location of the methoxy group is important, with the C-8 position being significant for antioxidant activity in some linear furanocoumarins. mdpi.com In a series of 3-substituted 8-methoxycoumarin (B1348513) derivatives, the presence of the methoxy group at position 8 was a common structural feature among compounds evaluated for anti-breast cancer activity. mdpi.com Moreover, the combination of a methoxy group at position 8 with other substituents has been shown to result in potent biological activity. mdpi.comnih.gov
Effects of Modifications at Position 3 (e.g., Aryl, Amide, Oxazole (B20620) Moieties)
Modifications at the 3-position of the this compound scaffold with various moieties such as aryl, amide, and oxazole groups have led to the discovery of compounds with diverse biological activities.
Aryl Substitution: The introduction of an aryl group at the 3-position has been a common strategy to enhance biological activity. For instance, 3-(4-chlorophenyl)-8-methoxycoumarin has shown interesting inhibitory activities against soybean lipoxygenase. researchgate.netmdpi.com The synthesis of various 3-arylcoumarin derivatives has been pursued to explore their potential as anticancer agents. nih.gov
Amide Substitution: The incorporation of an amide linkage at the 3-position has yielded compounds with significant biological potential. A series of 8-methoxycoumarin-3-carboxamides have been synthesized and evaluated for their anticancer activity. nih.gov The position and nature of the amide group have been found to be critical for the antiproliferative efficacy of these scaffolds. nih.gov For example, the hydrolysis of 8-methoxycoumarin-3-carboxamide to the corresponding 3-carboxylic acid resulted in a significant improvement in antiproliferative activity, highlighting the importance of a hydrogen bonding acceptor group at this position. nih.gov
Oxazole Substitution: The hybridization of the coumarin scaffold with an oxazole moiety at the 3-position has been explored for developing new therapeutic agents. mdpi.com For example, 3-(5-(4-chlorophenyl)oxazol-2-yl)-8-methoxycoumarin was synthesized as part of a series of novel hybrid coumarin derivatives with potential anti-breast cancer activity. mdpi.com Oxazole derivatives, in general, are known to possess a wide range of biological activities, including antimicrobial and anticancer effects. d-nb.info
Significance of Additional Substituents and Hybrid Formations
The biological activity of this compound derivatives can be further tuned by introducing additional substituents or by creating hybrid molecules.
Additional Substituents: The introduction of a bromo group at the 5-position of the 8-methoxycoumarin scaffold has been shown to significantly increase inhibitory activity in some cases, while in other contexts, it can lead to a near-complete loss of cytotoxicity. nih.govnih.gov This highlights the complex interplay between different substituents on the coumarin ring.
Hybrid Formations: The concept of molecular hybridization, which involves combining two or more pharmacophores, is a promising strategy in drug discovery. nih.govresearchgate.net Coumarin hybrids have been designed by conjoining the 8-methoxycoumarin scaffold with various bioactive pharmacophores like chalcones, acrylohydrazides, and pyridines, resulting in compounds with potent anticancer activities. nih.gov The rationale behind this approach is to develop molecules with improved pharmacological profiles and the ability to interact with multiple biological targets. nih.govmdpi.com For instance, coumarin-stilbene hybrids have shown excellent antiproliferative and proapoptotic activities. rsc.org
Stereochemical Considerations and Activity Modulation
While the provided search results focus heavily on the impact of substituent patterns, the influence of stereochemistry on the biological activity of this compound derivatives is an area that warrants further investigation. For some synthesized coumarin conjugates possessing a chiral carbon, molecular docking studies have examined the binding interactions of both enantiomers, revealing that different enantiomers can exhibit distinct binding modes. nih.gov This suggests that the three-dimensional arrangement of atoms can play a crucial role in the interaction with biological targets and, consequently, in modulating the activity of these compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govbjbms.org This methodology has been applied to coumarin derivatives to predict their bioactivity and to gain insights into the structural features that are important for their therapeutic effects. nih.gov
For instance, 3D-QSAR analysis of coumarin derivatives has provided new insights into the relationships between their inhibitory effects on specific biological targets and their steric and electrostatic properties. nih.gov QSAR models have been developed for various coumarin analogs, including those with antiproliferative activities, demonstrating good predictive power. nih.gov These models can be valuable tools for the design and synthesis of novel anticancer drugs based on the coumarin scaffold. nih.gov The application of QSAR studies can help in identifying the key molecular descriptors that influence the biological activity of this compound derivatives, thereby guiding the rational design of more potent and selective compounds.
Future Perspectives in Research on 4 Chloro 8 Methoxycoumarin
Emerging Synthetic Strategies for Novel Analogues
The functionalization of the coumarin (B35378) core is a key strategy for developing new derivatives with enhanced or novel properties. frontiersin.orgunimi.it Future research is likely to focus on innovative and efficient synthetic routes to diversify the analogues of 4-Chloro-8-methoxycoumarin.
Recent advances in synthetic chemistry offer exciting possibilities. For instance, green chemistry approaches, such as solvent-free grinding methods, are being explored for the synthesis of novel coumarin derivatives, offering an environmentally friendly and efficient alternative to traditional methods. tandfonline.com The development of multicomponent reactions and one-pot syntheses will also be crucial for generating a library of diverse analogues in a time- and cost-effective manner. nih.gov
Furthermore, the strategic introduction of various functional groups at different positions on the coumarin ring is a primary area of focus. nih.govresearchgate.net This includes the incorporation of bioactive pharmacophores like pyrazole, furan, and sulfonyl groups to create hybrid molecules with potentially synergistic activities. frontiersin.orgnih.gov The synthesis of 8-methoxycoumarin-3-carboxamide derivatives and their subsequent modification, such as bromination, highlights the ongoing efforts to create a diverse chemical space around this scaffold. frontiersin.org The exploration of different substitution patterns on the coumarin nucleus is expected to yield compounds with a wide range of pharmacological activities. frontiersin.org
Table 1: Examples of Synthetic Methodologies for Coumarin Derivatives
| Methodology | Description | Potential Application for this compound | Reference |
|---|---|---|---|
| Knoevenagel Condensation | Reaction between an active methylene (B1212753) compound and a carbonyl compound, often used for the initial synthesis of the coumarin ring. | Synthesis of the core 8-methoxycoumarin (B1348513) structure. frontiersin.org | frontiersin.org |
| Pechmann Reaction | Condensation of a phenol (B47542) with a β-keto ester in the presence of an acid catalyst. | Alternative route to substituted coumarins. | |
| Grinding Method | A solvent-free, environmentally friendly approach for synthesizing coumarin derivatives. | Green synthesis of novel this compound analogues. tandfonline.com | tandfonline.com |
| Peptide Coupling | Formation of an amide bond between a carboxylic acid and an amine, used to attach amino acid or peptide moieties. | Synthesis of coumarin-amino acid conjugates for enhanced biological activity. mdpi.com | mdpi.com |
Advanced Mechanistic Investigations at the Molecular and Cellular Level
A deeper understanding of how this compound and its analogues interact with biological systems at a molecular and cellular level is paramount for their rational development. Future research will likely employ a range of advanced techniques to elucidate these mechanisms.
Studies on other coumarin derivatives have revealed their ability to influence critical cellular processes such as apoptosis, cell cycle regulation, and autophagy, which are key in cancer development. nih.govmdpi.com Investigating whether this compound exhibits similar effects will be a crucial area of research. Techniques like flow cytometry for cell cycle analysis and apoptosis assays will be instrumental in these investigations. biomedpharmajournal.org
Furthermore, identifying the specific molecular targets of these compounds is a primary objective. Coumarins have been shown to interact with a variety of enzymes and receptors. mdpi.com For example, some coumarin derivatives act as inhibitors of enzymes like carbonic anhydrases and topoisomerases. tandfonline.comfrontiersin.org Binding studies, including the use of radiolabeled compounds, can help to characterize the interaction of coumarins with cellular components, revealing information about binding affinity and the number of binding sites. nih.gov
Exploration of New Biological Targets and Therapeutic Avenues
The diverse pharmacological activities reported for the coumarin class of compounds suggest that this compound and its derivatives may have untapped therapeutic potential. researchgate.net Future research will focus on exploring new biological targets and expanding the therapeutic applications of these compounds.
The anticancer potential of coumarins is a significant area of investigation. nih.govmdpi.com Research has shown that coumarin derivatives can inhibit cancer cell proliferation and induce apoptosis. mdpi.com The specific substitution pattern on the coumarin ring plays a crucial role in determining its anticancer activity. frontiersin.org Therefore, synthesizing and screening a library of this compound analogues against various cancer cell lines is a promising research direction.
Beyond cancer, coumarins have shown potential in treating a range of other conditions. For instance, their anti-inflammatory, antioxidant, and antimicrobial properties are well-documented. unimi.it The exploration of this compound and its derivatives for these activities could lead to the development of new therapeutic agents. The ability of coumarins to target multiple signaling pathways provides a strategic advantage over single-target therapies. nih.gov
Integration of in silico and Experimental Approaches for Rational Design
The integration of computational (in silico) and experimental (in vitro/in vivo) methods is becoming increasingly vital in modern drug discovery and materials science. as-pub.com This synergistic approach allows for a more rational and efficient design of novel this compound analogues with desired properties. researchgate.net
In silico techniques, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, can be used to predict the biological activity and pharmacokinetic properties of new compounds before they are synthesized. nih.govresearchgate.netrsc.org QSAR studies help to identify the key molecular descriptors that govern a particular activity, providing valuable insights for the design of more potent analogues. nih.govnih.gov Molecular docking simulations can predict how a compound will bind to its target protein, offering a molecular basis for its mechanism of action. nih.gov
These computational predictions can then be validated through experimental studies. researchgate.net For example, compounds identified as promising candidates through in silico screening can be synthesized and tested in relevant biological assays. This integrated approach not only accelerates the discovery process but also reduces the costs and ethical concerns associated with extensive experimental screening. as-pub.com
Table 2: Key Computational Tools in Coumarin Research
| In Silico Technique | Application in Coumarin Research | Reference |
|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | To elucidate key properties governing the biological activity of coumarin derivatives and guide the rational design of new compounds. nih.govresearchgate.net | nih.govresearchgate.netnih.gov |
| Molecular Docking | To predict the binding mode and affinity of coumarin derivatives to their biological targets. nih.gov | nih.gov |
| Molecular Dynamics (MD) Simulations | To study the dynamic behavior and stability of coumarin-protein complexes. scielo.br | scielo.br |
Potential as a Precursor for Advanced Materials or Diagnostic Tools (excluding medical applications)
The unique photophysical properties of the coumarin scaffold, such as fluorescence, make it an attractive building block for the development of advanced materials and diagnostic tools outside of the medical field. mdpi.com The specific substitutions on this compound could be tailored to fine-tune these properties for specific applications.
Coumarin derivatives are widely used as fluorescent probes and laser dyes. scielo.org.za Their ability to undergo photoreactions, such as [2+2] cycloadditions, has been exploited in the synthesis of photoresponsive polymers and networks. mdpi.com This opens up possibilities for the use of this compound in the development of smart materials, such as self-healing polymers and shape-memory materials.
Furthermore, the fluorescent nature of coumarins makes them suitable for use as chemosensors. By incorporating specific recognition moieties, coumarin-based sensors can be designed to detect various analytes, such as metal ions. scielo.org.za The development of this compound-based fluorescent probes could find applications in environmental monitoring or industrial process control.
Q & A
Q. What are the recommended synthetic routes for 4-chloro-8-methoxycoumarin, and how do reaction conditions influence yield?
The synthesis typically involves halogenation and methoxylation of coumarin precursors. A validated approach includes:
- Step 1 : Methoxylation at the 8-position using methanol/sulfuric acid under reflux .
- Step 2 : Chlorination at the 4-position using phosphorus oxychloride (POCl₃) in anhydrous conditions .
Key variables : Temperature (70–90°C), reaction time (6–12 hours), and stoichiometric ratios (1:1.2 coumarin:POCl₃). Yield optimization requires inert atmospheres to prevent side reactions like hydrolysis .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : Confirm substitution patterns (e.g., ¹H NMR for methoxy protons at δ 3.8–4.0 ppm; ¹³C NMR for carbonyl at δ 160–165 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+Na]⁺ peak for C₁₀H₇ClO₃ at m/z 229.0032) .
- X-ray crystallography : Resolve intramolecular interactions (e.g., C–F···H–C bonds in analogs) .
Q. How should solubility and storage conditions be optimized for this compound?
Q. What safety protocols are essential for handling this compound?
- PPE : Gloves, lab coats, and safety goggles.
- Spill management : Absorb with diatomite, decontaminate surfaces with ethanol .
- First aid : For inhalation, move to fresh air; for ingestion, rinse mouth and seek medical attention .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for this compound derivatives?
- Cross-validation : Compare NMR/HRMS data with computational predictions (e.g., Gaussian for ¹H/¹³C chemical shifts) .
- Isotopic labeling : Use deuterated solvents to confirm peak assignments in crowded spectra .
- Collaborative databases : Reference NIST Chemistry WebBook for benchmark spectral libraries .
Q. What computational methods are effective in analyzing non-covalent interactions in coumarin derivatives?
Q. How can fluorometric assays using this compound be optimized for enzyme activity studies?
- Substrate design : Use 3-chloro-7-methoxy-4-methylcoumarin as a pro-fluorescent probe. Demethylation by monooxygenases generates fluorescent 7-hydroxy derivatives (λex/λem = 380/480 nm) .
- Kinetic parameters : Measure fluorescence intensity over time; calculate Km and Vmax using Michaelis-Menten plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
